

BOC-D-Leucine monohydrate molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *BOC-D-Leucine monohydrate*

Cat. No.: *B2979940*

[Get Quote](#)

Technical Guide: BOC-D-Leucine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **BOC-D-Leucine monohydrate**, a crucial N-Boc-protected form of the unnatural amino acid D-Leucine. It is widely utilized as a fundamental building block in the synthesis of peptides and various pharmaceutical agents. This document outlines its chemical and physical properties, experimental protocols for its synthesis, and its applications in drug development.

Core Chemical and Physical Properties

BOC-D-Leucine monohydrate is a white crystalline powder. Its key quantitative data are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	$C_{11}H_{23}NO_5$	[1] [2]
Molecular Weight	249.31 g/mol	[3] [4] [5]
Anhydrous Molecular Formula	$C_{11}H_{21}NO_4$	[6]
Anhydrous Molecular Weight	231.29 g/mol	[6]
CAS Number	16937-99-8, 200937-17-3	[3] [6] [7]
Melting Point	85-87 °C	[6]
Boiling Point	356.0 ± 25.0 °C (Predicted)	[6]
Density	1.061 ± 0.06 g/cm ³ (Predicted)	[6]
Acidity (pKa)	4.02 ± 0.21 (Predicted)	[6]
Solubility	Soluble in dimethyl sulfoxide, methanol, and ethanol. Insoluble in dichloromethane and ethyl acetate. Low solubility in water.	[6] [7]
Optical Rotation	$+25.2 \pm 0.1^\circ$ (c=2 in acetic acid)	[2]

Applications in Research and Drug Development

BOC-D-Leucine monohydrate is a hydrophobic amino acid with a sterically significant linear chain, which allows it to effectively modulate the conformation of polypeptides. This property enhances the stability of peptides against enzymatic degradation while preserving their biological activity.[\[6\]](#) Consequently, it has found extensive applications in several areas:

- Peptide Synthesis: It serves as a critical intermediate in solid-phase peptide synthesis. The tert-butoxycarbonyl (BOC) protecting group is stable under neutral or basic conditions and can be easily removed under mild acidic conditions, making it a versatile tool for constructing complex peptides.[\[5\]](#)[\[8\]](#)[\[9\]](#)

- Drug Development: This compound is a key precursor in the synthesis of a variety of therapeutic agents, including:
 - Antiviral drugs: Notably in the synthesis of the HIV protease inhibitor, atazanavir.[\[6\]](#)
 - Anti-cancer drugs.[\[6\]](#)
 - Anti-inflammatory drugs.[\[6\]](#)
- Chiral Catalyst: It is also utilized as a catalyst in asymmetric chemical reactions.[\[6\]](#)

Experimental Protocols

Detailed methodologies for the synthesis of **BOC-D-Leucine monohydrate** are crucial for its application in research and development. Below are representative experimental protocols derived from scientific literature.

Protocol 1: Synthesis from L-Leucine and Di-tert-butyl dicarbonate

This protocol describes the synthesis of **BOC-D-Leucine monohydrate** starting from L-leucine.[\[6\]](#)

Materials:

- L-leucine
- 1,4-Dioxane
- Aqueous sodium hydroxide solution (1N)
- Di-tert-butyl dicarbonate (Boc anhydride)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate

Procedure:

- To a mixture of L-leucine (8g, 0.061 mmol) in 1,4-dioxane (200 ml), add aqueous sodium hydroxide solution (1N, 8.5 ml) and di-tert-butyl dicarbonate (17.5 g, 80 mmol).
- Stir the mixture overnight at room temperature.
- Evaporate the solvent under reduced pressure.
- Dilute the residue with water (50 ml) and wash with ethyl acetate (2 x 50 ml).
- Adjust the pH of the aqueous phase to 2-3 using an appropriate acid.
- Extract the aqueous phase with ethyl acetate (3 x 50 ml).
- Combine the organic layers and wash with brine (2 x 50 ml).
- Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the product as a white solid.

Protocol 2: Use in Solid-Phase Peptide Synthesis (Boc Chemistry)

This protocol provides a general workflow for the incorporation of a BOC-protected amino acid, such as BOC-D-Leucine, into a peptide chain on a solid support.[\[10\]](#)

Materials:

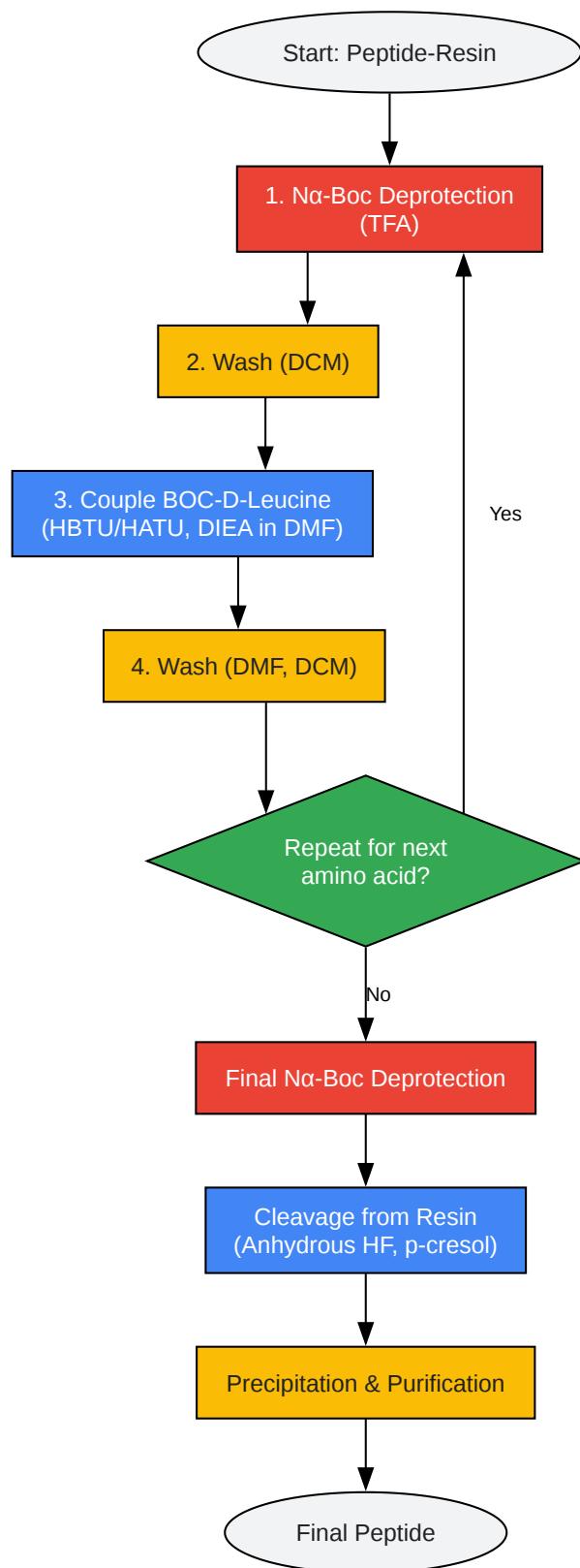
- Boc-D-Leucine
- Peptide-resin (e.g., Boc-Leu-OCH₂Pam-resin)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)

- N,N-Diisopropylethylamine (DIEA)
- Coupling reagent (e.g., HBTU/HOBt or HATU)
- Anhydrous HF
- p-cresol (scavenger)
- Diethyl ether

Procedure:

- Deprotection: The Na-Boc protecting group of the resin-bound amino acid is removed by treatment with neat TFA.
- Washing: The peptide-resin is washed with DCM to remove residual TFA and byproducts.
- Coupling:
 - Dissolve Boc-D-Leucine (4 equivalents) and a coupling reagent like HATU (4 equivalents) in DMF.
 - Add DIEA (5 equivalents) to activate the amino acid.
 - Add the activated amino acid solution to the deprotected peptide-resin and allow it to react.
- Washing: Wash the peptide-resin with DMF and DCM to remove excess reagents.
- Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
- Cleavage: After the final amino acid has been coupled, remove the Na-Boc group. The peptide is then cleaved from the resin support using anhydrous HF with p-cresol as a scavenger at 0°C for 1 hour.
- Precipitation and Purification: After evaporation of the HF, the crude peptide is precipitated and washed with cold diethyl ether. The peptide is then dissolved in aqueous acetonitrile

containing 0.1% TFA and lyophilized.


Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and application of **BOC-D-Leucine monohydrate**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **BOC-D-Leucine monohydrate**.

[Click to download full resolution via product page](#)

Caption: General workflow for solid-phase peptide synthesis using BOC-D-Leucine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Boc-D-leucine hydrate, 98+% | Fisher Scientific [fishersci.ca]
- 2. L09124.03 [thermofisher.com]
- 3. peptide.com [peptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aapep.bocsci.com [aapep.bocsci.com]
- 6. Page loading... [guidechem.com]
- 7. Boc-D-Leucine Monohydrate (Boc-D-Leu-OH.H2O) BP EP USP CAS 16937-99-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. chemimpex.com [chemimpex.com]
- 9. nbino.com [nbino.com]
- 10. rsc.org [rsc.org]
- To cite this document: BenchChem. [BOC-D-Leucine monohydrate molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2979940#boc-d-leucine-monohydrate-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com